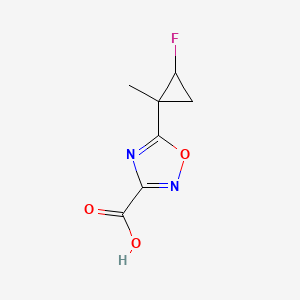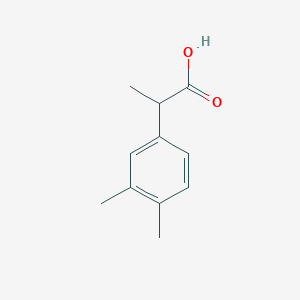![molecular formula C13H7N3S2 B15241136 11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrimidine, thieno, and quinoline moieties, along with a thiol group at the 4th position. The presence of these diverse functional groups contributes to its versatile chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-cyanohexahydro-2-quinoline with phosphorus oxychloride to form a 2-chloro derivative. This intermediate is then reacted with thioglycolic acid ethyl ester to yield the amino ester of condensed thieno[2,3-b]pyridine. Subsequent heating with formamide leads to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
化学反応の分析
Types of Reactions
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline or pyrimidine rings.
Substitution: The chlorine atom in the 2-chloro derivative can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thioglycolic acid ethyl ester, formamide, and various nucleophiles. Reaction conditions typically involve heating, use of solvents like ethanol or DMSO, and sometimes catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as amino esters, pyrimidinones, and oxazines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol involves its interaction with cellular molecules, particularly DNA. The compound can intercalate into double-stranded DNA, disrupting its structure and function. This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved include DNA-binding proteins and enzymes that regulate cell cycle and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as:
- 8-methoxy pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4(3H)-one
- 4-morpholino pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline
Uniqueness
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s therapeutic potential and versatility in chemical synthesis.
特性
分子式 |
C13H7N3S2 |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),13-heptaene-15-thione |
InChI |
InChI=1S/C13H7N3S2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h1-6H,(H,14,15,17) |
InChIキー |
OISZTUMJXPGANF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C(=S)N=CN4)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


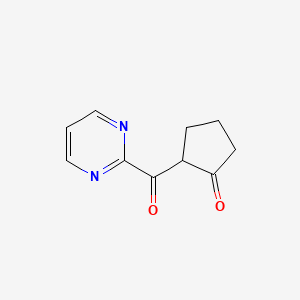
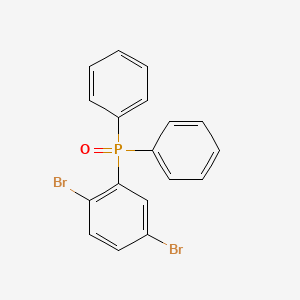

![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
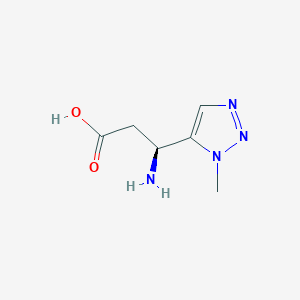
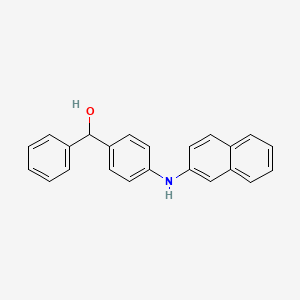
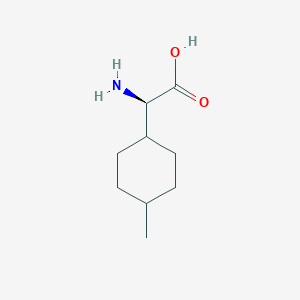


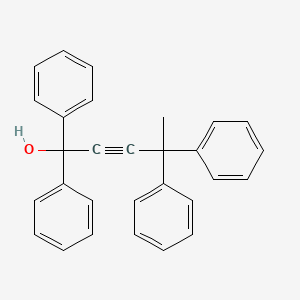
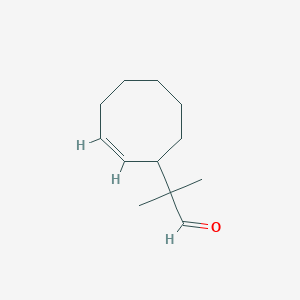
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
